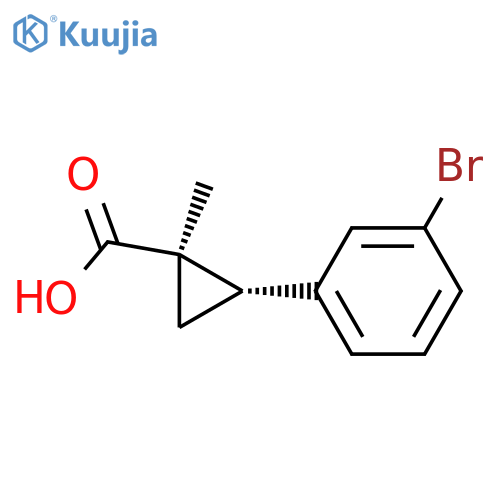

Cas no 2137900-02-6 (rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid)

2137900-02-6 structure

商品名:rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid

CAS番号:2137900-02-6

MF:C11H11BrO2

メガワット:255.107842683792

CID:5409538

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid

-

- インチ: 1S/C11H11BrO2/c1-11(10(13)14)6-9(11)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14)/t9-,11+/m0/s1

- InChIKey: LUXGQBPOLUVGSU-GXSJLCMTSA-N

- ほほえんだ: [C@]1(C)(C(O)=O)C[C@H]1C1=CC=CC(Br)=C1

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-705406-0.25g |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |

2137900-02-6 | 95.0% | 0.25g |

$933.0 | 2025-03-12 | |

| Enamine | EN300-705406-1.0g |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |

2137900-02-6 | 95.0% | 1.0g |

$1887.0 | 2025-03-12 | |

| Aaron | AR028SPC-2.5g |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |

2137900-02-6 | 95% | 2.5g |

$5107.00 | 2025-02-16 | |

| 1PlusChem | 1P028SH0-5g |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |

2137900-02-6 | 90% | 5g |

$6823.00 | 2023-12-19 | |

| Aaron | AR028SPC-250mg |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |

2137900-02-6 | 95% | 250mg |

$1308.00 | 2025-02-16 | |

| Aaron | AR028SPC-500mg |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |

2137900-02-6 | 95% | 500mg |

$2049.00 | 2025-02-16 | |

| 1PlusChem | 1P028SH0-250mg |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylicacid,trans |

2137900-02-6 | 90% | 250mg |

$1215.00 | 2023-12-19 | |

| Enamine | EN300-705406-5.0g |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |

2137900-02-6 | 95.0% | 5.0g |

$5470.0 | 2025-03-12 | |

| Enamine | EN300-705406-2.5g |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |

2137900-02-6 | 95.0% | 2.5g |

$3696.0 | 2025-03-12 | |

| Enamine | EN300-705406-0.5g |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid |

2137900-02-6 | 95.0% | 0.5g |

$1472.0 | 2025-03-12 |

rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Ping Tong Food Funct., 2020,11, 628-639

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

2137900-02-6 (rac-(1R,2S)-2-(3-bromophenyl)-1-methylcycloprop ane-1-carboxylic acid) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量